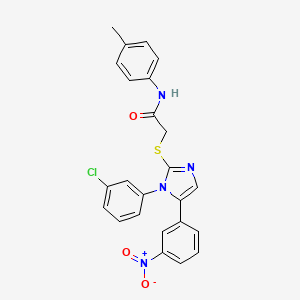

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c1-16-8-10-19(11-9-16)27-23(30)15-33-24-26-14-22(17-4-2-7-21(12-17)29(31)32)28(24)20-6-3-5-18(25)13-20/h2-14H,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTVOEUVQBRQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of a 3-chlorophenyl aldehyde with a 3-nitrophenyl amine in the presence of an acid catalyst.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as p-tolylthiol, under basic conditions to form the thioether linkage.

Acetamide Formation: Finally, the thioether intermediate is acylated with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various coupling reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products

Reduction of Nitro Group: 3-aminophenyl derivative.

Substitution of Chlorophenyl Group: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Functional Groups

The molecule features several significant functional groups:

- Imidazole Ring : Contributes to the biological activity.

- Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Nitrophenyl Group : May exhibit electron-withdrawing properties, influencing reactivity.

- Thioether Linkage : Imparts unique reactivity and interaction capabilities.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in anticancer therapies. For instance, compounds similar to 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.

| Study | Compound Tested | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Imidazole Derivative | MCF-7 (Breast) | <10 | |

| Nitro-substituted Imidazole | A549 (Lung) | 15 |

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in cancer progression, such as thymidine phosphorylase. This inhibition can lead to reduced tumor growth rates.

Anti-inflammatory Properties

The thioether moiety is known to interact with cyclooxygenase enzymes. Compounds with similar structures have demonstrated COX-2 inhibitory activity, suggesting potential use in treating inflammatory conditions.

| Study | Compound Tested | COX-2 Inhibition (%) |

|---|---|---|

| Thioether Compound | 85% at 50 µM |

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of a series of imidazole derivatives, including the target compound. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics.

Case Study 2: COX-2 Inhibition in Inflammatory Models

In vitro assays on human fibroblast cells showed that compounds with similar thioether structures demonstrated significant COX-2 inhibition, leading to decreased prostaglandin E2 production, which is crucial for inflammation.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The nitro and thioether groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound’s analogs vary in heterocyclic cores, substituents, and functional groups, influencing their physical and biological properties. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs

Key Observations :

- Heterocyclic Core : Thiadiazole-based analogs (e.g., 5e ) generally exhibit lower melting points (132–170°C) compared to imidazole or pyrazolone derivatives, likely due to differences in molecular rigidity and hydrogen bonding.

Key Observations :

- Imidazole Derivatives : The benzothiazole-imidazole hybrid in shows potent cytotoxicity (IC50 ~15.67 µg/mL), suggesting that the imidazole-thioacetamide scaffold is critical for antiproliferative activity.

- Nitro Group Impact : The 3-nitrophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition compared to chloro/methyl analogs, though in vivo data are lacking .

Structural and Conformational Analysis

- Crystal Packing : The dichlorophenyl-pyrazolone acetamide () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This flexibility contrasts with the rigid imidazole-thioacetamide structure of the target compound, which likely adopts a planar conformation due to conjugation.

- Hydrogen Bonding : Analogs like form N–H···O dimers (R22(10) motif), enhancing stability. The target compound’s thioether and acetamide groups may facilitate similar intermolecular interactions, influencing solubility and crystallization .

Biological Activity

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that includes an imidazole ring and various substituents that may influence its biological interactions.

- Molecular Formula : C17H13ClN4O3S

- Molecular Weight : 388.8 g/mol

- CAS Number : 1235624-60-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of various functional groups through electrophilic aromatic substitution reactions. The specific steps can include:

- Imidazole Ring Formation : Condensation of glyoxal, formaldehyde, and ammonia.

- Substituent Introduction : Electrophilic substitution to add chlorophenyl and nitrophenyl groups.

- Thioether Formation : Linking the sulfur-containing moiety to the acetamide group.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit key enzymes involved in cancer cell proliferation, such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

These interactions suggest a mechanism where the compound may serve as an inhibitor of cancer cell growth by targeting critical pathways involved in tumorigenesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that various imidazole derivatives demonstrate activity against a range of bacterial and fungal strains, indicating potential use in treating infections .

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety may coordinate with metal ions in enzymes, inhibiting their function.

- Redox Reactions : The nitrophenyl group can participate in redox reactions, potentially leading to oxidative stress in target cells.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.